An In-Depth Technical Guide to 2-Methoxy-5-methylaniline: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to 2-Methoxy-5-methylaniline: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological relevance of 2-Methoxy-5-methylaniline. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and the contextualization of this compound within broader scientific disciplines.
Chemical Identity and Structure
2-Methoxy-5-methylaniline, also known as p-cresidine, is an aromatic organic compound. Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and an amino group.
Table 1: Chemical Identifiers of 2-Methoxy-5-methylaniline
| Identifier | Value |
| IUPAC Name | 2-methoxy-5-methylaniline[1] |
| Synonyms | p-Cresidine, 5-Methyl-o-anisidine, 6-Methoxy-m-toluidine, 2-Amino-4-methylanisole[1][2] |
| CAS Number | 120-71-8[2] |
| Molecular Formula | C₈H₁₁NO[2] |
| SMILES String | COc1ccc(C)cc1N |
| InChI Key | WXWCDTXEKCVRRO-UHFFFAOYSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methoxy-5-methylaniline is essential for its handling, application in synthesis, and analytical characterization.
Table 2: Physicochemical Properties of 2-Methoxy-5-methylaniline
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | White to light red or brown crystalline solid | [3] |
| Melting Point | 50-52 °C | |
| Boiling Point | 235 °C | |
| Density | 1.025 g/cm³ (estimate) | [3] |
| Solubility | Slightly soluble in hot water; soluble in ethanol (B145695), ether, chloroform (B151607), and benzene. | [1][3] |
| Vapor Density | 4.7 (vs air) |
Experimental Protocols
Synthesis of 2-Methoxy-5-methylaniline
3.1.1. Step 1: N-Acetylation of 2-Amino-4-methylphenol (B1222752)
-
In a round-bottom flask, dissolve 2-amino-4-methylphenol in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution with stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
After cooling, pour the reaction mixture into ice-water to precipitate the N-acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
3.1.2. Step 2: O-Methylation of N-(2-hydroxy-5-methylphenyl)acetamide
-
Suspend the N-acetylated product in a suitable solvent, such as ethanol or acetone.
-
Add a base, for example, sodium hydroxide (B78521) or potassium carbonate, to the suspension.
-
Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise while maintaining the reaction temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude methylated product can be purified by recrystallization.
3.1.3. Step 3: Hydrolysis of N-(2-methoxy-5-methylphenyl)acetamide
-
Reflux the N-acetylated and O-methylated intermediate in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2-Methoxy-5-methylaniline.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[4]
-
Solvent Selection : Choose a solvent in which 2-Methoxy-5-methylaniline is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for aromatic amines.[5]
-
Dissolution : In an Erlenmeyer flask, dissolve the crude 2-Methoxy-5-methylaniline in a minimal amount of the hot solvent.[4]
-
Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Analytical Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2-Methoxy-5-methylaniline.[2]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid.[2][6]
-
Flow Rate : Typically 1.0 mL/min.[6]
-
Detection : UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 275 nm for a similar compound).[6]
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[6]
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2-Methoxy-5-methylaniline.[7]
-
Column : A nonpolar or medium-polarity capillary column (e.g., HP-5MS).[8]
-
Carrier Gas : Helium or hydrogen.[9]
-
Injection Mode : Splitless injection for trace analysis.[8]
-
Temperature Program : An oven temperature program is used to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 290°C), and hold for a period.[8]
-
Mass Spectrometry : Electron ionization (EI) is commonly used, with the mass spectrometer scanning a relevant mass range.
-
Derivatization : For improved chromatographic performance, derivatization of the amino group with an agent like pentafluoropropionic anhydride (PFPA) can be performed.[7]
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.[10]
-
¹H NMR : The spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amino group protons. The chemical shifts and coupling patterns provide detailed structural information.
-
¹³C NMR : The spectrum will display distinct signals for each unique carbon atom in the molecule.
3.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation : The sample can be prepared as a KBr pellet or a thin film.
-
Characteristic Peaks : Expect to observe characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Biological Activity and Signaling Pathways
While 2-Methoxy-5-methylaniline is primarily utilized as a chemical intermediate, the broader class of methoxy-substituted anilines has garnered interest for their potential biological activities. It is important to note that direct evidence for the biological activity of 2-Methoxy-5-methylaniline is limited in the currently available literature. However, derivatives of structurally similar compounds have shown promise, particularly in the realm of oncology.
For instance, certain anilinoquinazoline (B1252766) and anilinoquinoline derivatives, which can be synthesized from substituted anilines, have demonstrated significant anticancer activity.[11] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[12][13][14][15][16][17]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Therefore, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery.
Given the structural similarities, it is plausible that derivatives of 2-Methoxy-5-methylaniline could also interact with components of this or other signaling pathways. Further research is warranted to explore the potential biological activities of this compound and its derivatives.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening a compound like 2-Methoxy-5-methylaniline for potential anticancer activity and elucidating its mechanism of action.
References
- 1. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-methylaniline | SIELC Technologies [sielc.com]
- 3. 2-Methoxy-5-methylaniline [chembk.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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